Morpholine, 4-((2-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-

Cannabinoid CB2 receptor Binding affinity Selectivity profiling

Morpholine, 4-((2-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)- (CAS 2854-32-2), commonly referred to as Indomethacin morpholinylamide, BML-190, or IMMA, is a synthetic aminoalkylindole derived from the NSAID indomethacin. Although it retains the indole scaffold of its parent compound, the morpholine amide substitution fundamentally alters its pharmacological profile: it functions primarily as a selective cannabinoid CB2 receptor inverse agonist (Ki = 435 nM) with approximately 50-fold selectivity over CB1 receptors (Ki > 20,000 nM).

Molecular Formula C23H23ClN2O4
Molecular Weight 426.9 g/mol
CAS No. 2854-32-2
Cat. No. B1667150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-((2-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-
CAS2854-32-2
SynonymsBML-190;  BML 190;  BML190;  LM-4131;  LM4131;  LM 4131;  IMMA;  Indomethacin Morpholinylamide.
Molecular FormulaC23H23ClN2O4
Molecular Weight426.9 g/mol
Structural Identifiers
SMILESCC1(C(=C2C=C(C=CC2=N1)OC)CC(=O)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H23ClN2O4/c1-23(22(28)15-3-5-16(24)6-4-15)19(14-21(27)26-9-11-30-12-10-26)18-13-17(29-2)7-8-20(18)25-23/h3-8,13H,9-12,14H2,1-2H3
InChIKeyOOKFHWWAUUITQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Indomethacin Morpholinylamide (BML-190/IMMA): A Dual-Action Cannabinoid CB2 Inverse Agonist and Substrate-Selective COX-2 Inhibitor for Neuroinflammation and Pain Research


Morpholine, 4-((2-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)- (CAS 2854-32-2), commonly referred to as Indomethacin morpholinylamide, BML-190, or IMMA, is a synthetic aminoalkylindole derived from the NSAID indomethacin [1]. Although it retains the indole scaffold of its parent compound, the morpholine amide substitution fundamentally alters its pharmacological profile: it functions primarily as a selective cannabinoid CB2 receptor inverse agonist (Ki = 435 nM) with approximately 50-fold selectivity over CB1 receptors (Ki > 20,000 nM) [2]. Unlike indomethacin, which acts as a non-selective cyclooxygenase (COX) inhibitor, IMMA operates via a distinct substrate-selective COX-2 inhibition mechanism that enhances endocannabinoid signaling without broadly suppressing prostaglandin synthesis [3]. This dual pharmacology—CB2 modulation plus substrate-selective COX-2 inhibition—distinguishes it from both conventional NSAIDs and from single-target cannabinergic tool compounds.

Why Indomethacin, JWH-015, or Other CB2 Ligands Cannot Substitute for IMMA in Mechanistic Studies


Procurement decisions for IMMA cannot rely on simple class-level assumptions. Although IMMA shares the indole core with indomethacin, its morpholine amide moiety abolishes the carboxylic acid functionality responsible for non-selective COX-1/COX-2 inhibition, instead conferring nanomolar CB2 receptor affinity [1]. Conversely, while CB2-selective ligands such as JWH-015 or AM1241 provide cannabinoid receptor engagement, they lack the substrate-selective COX-2 inhibitory activity that distinguishes IMMA—namely, the ability to elevate endogenous anandamide (AEA) and 2-arachidonoylglycerol (2-AG) levels without disrupting homeostatic prostaglandin production [2]. Commercial vendors may list IMMA under interchangeable synonyms (BML-190, LM-4131), but researchers must verify that the specific CAS 2854-32-2 material is supplied, as structurally related indomethacin amide derivatives (e.g., indomethacin N-octyl amide) exhibit markedly different COX-1/COX-2 selectivity ratios [3].

Head-to-Head Quantitative Differentiation of Indomethacin Morpholinylamide (BML-190/IMMA) Against Structural and Pharmacological Analogs


CB2 Receptor Binding Affinity and Selectivity: IMMA vs. Indomethacin

IMMA (BML-190) binds the human recombinant CB2 receptor with a Ki of 435 nM, whereas its binding affinity for the CB1 receptor is negligible (Ki > 20,000 nM), yielding approximately 50-fold selectivity for CB2 [1]. In contrast, the parent compound indomethacin exhibits no measurable affinity for either CB1 or CB2 receptors at pharmacologically relevant concentrations [2]. This transformation—from a non-selective COX inhibitor to a CB2-selective inverse agonist—is achieved solely through the morpholine amide modification of the indomethacin carboxylic acid.

Cannabinoid CB2 receptor Binding affinity Selectivity profiling

Substrate-Selective COX-2 Inhibition: IMMA Preserves Prostaglandin Homeostasis While Elevating Endocannabinoids

IMMA acts as a substrate-selective COX-2 inhibitor (SSCI): it inhibits COX-2-mediated oxygenation of the endocannabinoid anandamide (AEA) and 2-arachidonoylglycerol (2-AG) while sparing COX-2-dependent oxygenation of arachidonic acid to prostaglandins [1]. In mice, LM-4131 (IMMA) at 10–30 mg/kg i.p. significantly elevated brain AEA and 2-AG levels (approximately 2- to 3-fold increases versus vehicle) without altering brain prostaglandin E2 (PGE2) or arachidonic acid concentrations [2]. In contrast, the conventional COX-2 inhibitor celecoxib (10 mg/kg) suppressed brain PGE2 levels while producing a smaller, non-significant elevation of AEA [2]. Indomethacin, as a dual COX-1/COX-2 inhibitor, suppresses PGE2 synthesis across all tissues, including those requiring prostaglandins for gastrointestinal cytoprotection.

Substrate-selective COX-2 inhibition Endocannabinoid signaling Prostaglandin sparing

In Vivo Neuropathic Pain Reversal: IMMA vs. Vehicle in the CCI Mouse Model

In the mouse chronic constriction injury (CCI) model of neuropathic pain, daily intraperitoneal administration of IMMA (10 mg/kg) for 7 days significantly reversed both thermal hyperalgesia and mechanical allodynia [1]. Thermal withdrawal latency in the Hargreaves test increased from approximately 6 seconds (CCI-vehicle) to approximately 10 seconds (CCI-IMMA), approaching sham-operated control values (~11 seconds) [1]. Mechanical withdrawal thresholds in the von Frey test similarly improved. By comparison, the structurally related FAAH inhibitor URB597 produced a smaller magnitude of reversal in the same model, and the parent compound indomethacin, while effective against inflammatory pain, does not engage the endocannabinoid-mediated mechanisms responsible for IMMA's neuropathic pain efficacy [2].

Neuropathic pain Chronic constriction injury In vivo efficacy

LPS-Induced PGE2 and COX-2 Suppression: IMMA vs. Cannabinoid Agonists in Macrophages

In J774 macrophage cultures stimulated with lipopolysaccharide (LPS), IMMA concentration-dependently inhibited PGE2 production and suppressed COX-2 protein induction [1]. Under identical experimental conditions, the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) had no significant effect on LPS-induced PGE2 release or COX-2 expression, while Δ9-THC produced partial inhibition [1]. This demonstrates that IMMA's anti-inflammatory effect in this system is not merely a function of CB receptor engagement but rather reflects its additional capacity to inhibit COX-2 induction and PGE2 synthesis through a mechanism distinct from direct cannabinoid receptor agonism. The conventional NSAID indomethacin, tested in the same assay format, abolished PGE2 production (IC50 ~1–10 nM) but does so via direct COX enzyme inhibition rather than transcriptional suppression of COX-2.

PGE2 inhibition COX-2 induction Macrophage inflammation

In Vitro Metabolic Stability: BML-190 Generates 15 Metabolites in Rat Liver Microsomes

Incubation of BML-190 (IMMA) with rat liver microsomes in the presence of NADPH resulted in the identification of at least 15 distinct metabolic products via HPLC-MS/MS analysis [1]. Major Phase I metabolic pathways included morpholine ring oxidation, O-demethylation of the 5-methoxy group, and hydroxylation of the indole and chlorobenzoyl rings [1]. This extensive metabolism contrasts with the simpler metabolic profile of indomethacin, which undergoes primarily O-demethylation and acyl glucuronidation [2]. The multiple oxidative metabolites of BML-190 may contribute to its observed pharmacological effects in vivo and should be considered when interpreting in vivo efficacy data or designing pharmacokinetic studies.

Metabolic stability Liver microsomes ADME profiling

Gastrointestinal Safety Profile: IMMA Does Not Induce Gastric Lesions Unlike Conventional COX Inhibitors

In mice, LM-4131 (IMMA) produced significant anxiolytic effects in the elevated plus maze and light-dark box paradigms at doses that elevated brain endocannabinoid levels (10–30 mg/kg i.p.), yet did not cause gastrointestinal toxicity [1]. This is in marked contrast to indomethacin, which induces gastric erosions and intestinal ulceration at anti-inflammatory doses (2–5 mg/kg) due to COX-1-mediated depletion of cytoprotective prostaglandins in the gastric mucosa [2]. Even COX-2-selective inhibitors such as celecoxib can produce gastrointestinal adverse effects with chronic administration, albeit at lower frequency than non-selective NSAIDs. IMMA's substrate-selective mechanism—inhibiting endocannabinoid oxygenation without blocking arachidonic acid-derived prostaglandin synthesis—is the molecular basis for this gastrointestinal sparing.

Gastrointestinal safety COX-2 selectivity Anxiolytic efficacy

High-Value Application Scenarios for Indomethacin Morpholinylamide (BML-190/IMMA) Based on Quantitative Evidence


Neuropathic Pain Target Validation Using CCI and Other Rodent Nerve Injury Models

Based on the demonstrated efficacy of IMMA in the CCI mouse model, where 10 mg/kg i.p. for 7 days reversed thermal hyperalgesia by approximately 67% [1], this compound is ideally suited for target validation studies investigating the role of CB2 receptors and endocannabinoid tone in neuropathic pain. Unlike CB2-selective agonists (e.g., JWH-015, AM1241) that lack COX-2 modulatory activity, IMMA enables investigation of whether combined CB2 inverse agonism plus endocannabinoid elevation provides superior analgesia compared to either mechanism alone. Procurement of high-purity (≥99% by HPLC) IMMA from suppliers such as Tocris (Cat. No. 2415) ensures reproducible dosing in chronic administration protocols.

Endocannabinoid Signaling Studies Requiring Prostaglandin Homeostasis Preservation

IMMA is the compound of choice for ex vivo and in vivo studies where the experimental objective is to elevate anandamide and 2-AG levels without confounding suppression of prostaglandin synthesis [2]. This application scenario encompasses investigations of endocannabinoid-mediated synaptic plasticity, stress responses, and anxiety behaviors. The substrate-selective mechanism uniquely positions IMMA to dissect endocannabinoid-specific contributions from broader COX-2-dependent prostanoid signaling—a distinction impossible to achieve with conventional COX-2 inhibitors (celecoxib, rofecoxib) or global FAAH/MAGL inhibitors.

CB2 Receptor Pharmacology: Inverse Agonism and cAMP Signaling Studies

For laboratories studying CB2 receptor signal transduction, IMMA serves as a well-characterized inverse agonist that potentiates forskolin-stimulated cAMP accumulation and reduces basal inositol phosphate production in HEK-293 cells stably expressing human CB2 receptors [3]. The availability of robust binding data (Ki = 435 nM for CB2; >20,000 nM for CB1) enables researchers to use IMMA at concentrations that achieve near-complete CB2 occupancy with minimal CB1 engagement, critical for isolating CB2-specific signaling pathways in heterologous expression systems and native tissues.

Medicinal Chemistry SAR Campaigns Centered on the Indomethacin Amide Scaffold

IMMA represents the morpholine amide prototype within the broader class of indomethacin amide derivatives explored for COX-2 selectivity [4]. The quantitative SAR data establishing that primary and secondary amides exhibit superior COX-2 inhibitory potency relative to tertiary amides provides a rational basis for using IMMA as a reference standard in medicinal chemistry programs. Structure-activity relationship (SAR) campaigns aiming to optimize CB2 affinity or substrate-selective COX-2 inhibition can benchmark novel analogs against IMMA's established Ki values and in vivo endocannabinoid elevation data.

Quote Request

Request a Quote for Morpholine, 4-((2-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.